molecular formula C5H11NO3 B1585366 2-Amino-3-hydroxy-3-methylbutanoic acid CAS No. 2280-28-6

2-Amino-3-hydroxy-3-methylbutanoic acid

Cat. No.: B1585366
CAS No.: 2280-28-6
M. Wt: 133.15 g/mol
InChI Key: LDRFQSZFVGJGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-hydroxy-3-methylbutanoic acid is an α-amino acid that is substituted by an amino group at position 2 and a hydroxy group at position 3. This compound is known for its role as a chiral building block in peptide synthesis and as a human metabolite . It is an enantiomer of 2-hydroxy-3-methylbutyric acid and is used in various scientific and industrial applications.

Safety and Hazards

2-Amino-3-hydroxy-3-methylbutanoic acid may cause eye and skin irritation. It may also cause gastrointestinal irritation with nausea, vomiting, and diarrhea if ingested, and respiratory tract irritation if inhaled . It is recommended to use personal protective equipment when handling this compound .

Biochemical Analysis

Biochemical Properties

The biochemical role of 2-Amino-3-hydroxy-3-methylbutanoic acid is not fully understood yet. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific biochemical context .

Cellular Effects

It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is likely that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: There are several synthetic methods for preparing 2-Amino-3-hydroxy-3-methylbutanoic acid. One common method involves the reaction of isobutyraldehyde with ammonia to produce amino isobutanol, which is then reacted with hydrogen cyanide to form amino isobutyronitrile. This intermediate is subsequently hydrolyzed to yield the desired product . Another method involves the reaction of isobutyraldehyde with hydrogen cyanide to produce hydroxy isobutyronitrile, which is then reacted with ammonia and hydrolyzed to form the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydroformylation of isobutylene with syngas to form isovaleraldehyde, which is then oxidized to produce the final product . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. As a typical carboxylic acid, it can form amide, ester, anhydride, and chloride derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen cyanide, ammonia, and various oxidizing agents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is obtained.

Major Products Formed: The major products formed from these reactions include amino isobutanol, amino isobutyronitrile, and hydroxy isobutyronitrile. These intermediates are crucial for the synthesis of this compound and its derivatives.

Properties

IUPAC Name

2-amino-3-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRFQSZFVGJGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2280-28-6, 5174-30-1
Record name 3-Methyl-DL-threonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC126808
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-beta-Hydroxyvaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYL-DL-THREONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4786DPH4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-hydroxy-3-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-hydroxy-3-methylbutanoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-3-hydroxy-3-methylbutanoic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-3-hydroxy-3-methylbutanoic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-3-hydroxy-3-methylbutanoic acid
Reactant of Route 6
2-Amino-3-hydroxy-3-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.